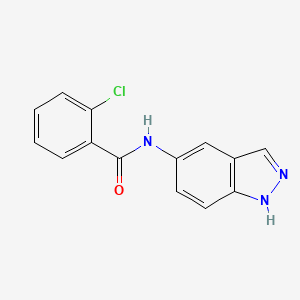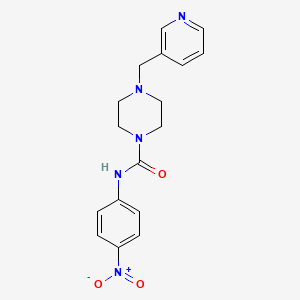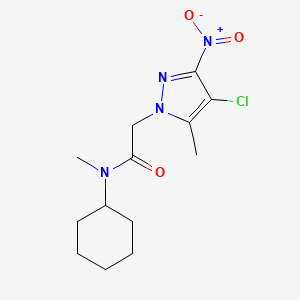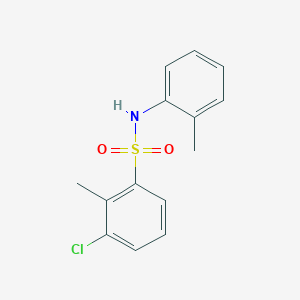
N-(3-nitrophenyl)biphenyl-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)biphenyl-4-sulfonamide is an organic compound characterized by the presence of a nitrophenyl group, a biphenyl structure, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)biphenyl-4-sulfonamide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
Sulfonation: The nitrated biphenyl is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is reacted with an amine, specifically aniline, to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The biphenyl structure can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: Formation of N-(3-aminophenyl)biphenyl-4-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of biphenyl quinones.
Scientific Research Applications
Chemistry
N-(3-nitrophenyl)biphenyl-4-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
This compound derivatives have shown potential as therapeutic agents due to their ability to inhibit certain enzymes. They are being investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)biphenyl-4-sulfonamide exerts its effects involves the interaction of its sulfonamide group with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)biphenyl-4-sulfonamide
- N-(2-nitrophenyl)biphenyl-4-sulfonamide
- N-(3-nitrophenyl)benzenesulfonamide
Uniqueness
N-(3-nitrophenyl)biphenyl-4-sulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. Compared to its isomers, this compound may exhibit different binding affinities and reaction rates, making it particularly useful in certain applications.
Properties
Molecular Formula |
C18H14N2O4S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-8-4-7-16(13-17)19-25(23,24)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,19H |
InChI Key |
PEKWJGUQPDVFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10967109.png)
![1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B10967111.png)
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)

![3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967139.png)

![4-ethyl-3-(4-fluorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10967141.png)
![1-(4-Propylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B10967142.png)
![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967146.png)
![N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B10967153.png)


